

An In-depth Technical Guide to 3-Pyridine Toxoflavin (CAS: 32502-20-8)

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Compound of Interest		
Compound Name:	3-Pyridine toxoflavin	
Cat. No.:	B15607515	Get Quote

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Abstract

This technical guide provides a comprehensive overview of **3-Pyridine Toxoflavin**, a synthetic derivative of the natural toxin toxoflavin. It details its chemical properties, synthesis, and biological activities, with a particular focus on its potent inhibitory action against the histone demethylase KDM4C and its demonstrated herbicidal effects. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, oncology, and agricultural sciences, providing detailed experimental protocols and insights into its mechanism of action and potential therapeutic or agrochemical applications.

Introduction

Toxoflavin and its analogs are a class of pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-diones that have garnered significant interest due to their diverse biological activities, including antibiotic, anticancer, and herbicidal properties.[2][4][5] **3-Pyridine Toxoflavin**, specifically 1,6-dimethyl-3-(pyridin-4-yl)pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione, is a synthetic analog that has demonstrated potent and specific biological effects. Notably, it has been identified as a powerful inhibitor of Lysine-Specific Demethylase 4C (KDM4C), an enzyme implicated in various cancers, and also exhibits significant herbicidal activity.[2][6] This guide provides an indepth analysis of its known properties and the methodologies used to characterize them.



Chemical and Physical Properties

3-Pyridine Toxoflavin is a heterocyclic compound with a distinct chemical structure that contributes to its biological activities. A summary of its key properties is presented in the table below.

Property	Value	Reference
CAS Number	32502-20-8	N/A
Molecular Formula	C12H10N6O2	N/A
Molecular Weight	270.25 g/mol	N/A
IUPAC Name	1,6-dimethyl-3-(pyridin-4- yl)pyrimido[5,4-e][1][2] [3]triazine-5,7(1H,6H)-dione	N/A
Appearance	Solid (predicted)	N/A
Solubility	Soluble in organic solvents such as DMSO and DMF (predicted)	N/A

Synthesis

The synthesis of **3-Pyridine Toxoflavin** is based on the general procedure for the synthesis of 3-substituted toxoflavin analogs as described by Ogawa et al. (2021).[2] The process involves the condensation of a 6-hydrazinyluracil derivative with an appropriate pyridine aldehyde, followed by an oxidative cyclization.

General Experimental Protocol for Synthesis

The following is a representative protocol for the synthesis of 3-substituted toxoflavin analogs, which can be adapted for **3-Pyridine Toxoflavin**.

Step 1: Synthesis of Hydrazone Intermediate

• To a solution of 6-hydrazinyl-1,3-dimethyluracil (1 equivalent) in a suitable solvent such as ethanol, add 4-pyridinecarboxaldehyde (1.1 equivalents).



- The reaction mixture is stirred at room temperature for 2-4 hours.
- The resulting precipitate (the hydrazone intermediate) is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Oxidative Cyclization to form 3-Pyridine Toxoflavin

- The hydrazone intermediate (1 equivalent) is suspended in a mixture of an organic solvent (e.g., acetic acid) and water.
- A solution of sodium nitrite (NaNO₂) (1.5 equivalents) in water is added dropwise to the suspension at room temperature.
- The reaction mixture is stirred for 3-5 hours.
- The precipitate is collected by filtration, washed with water and a small amount of cold ethanol, and then dried.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., DMF/ethanol) to yield pure 1,6-dimethyl-3-(pyridin-4-yl)pyrimido[5,4-e][1][2][3]triazine-5,7(1H,6H)-dione.[4][7]

Biological Activity and Mechanism of Action

3-Pyridine Toxoflavin exhibits at least two distinct biological activities: herbicidal action and potent inhibition of the histone demethylase KDM4C.

Herbicidal Activity

The parent compound, toxoflavin, is known to be a potent electron carrier that can uncouple the electron transport chain, leading to the production of reactive oxygen species (ROS) like hydrogen peroxide, which is highly toxic to plant cells.[2] It is hypothesized that 3-substituted toxoflavin analogs, including the 3-pyridine derivative, share this mechanism of action.

The herbicidal activity of 3-substituted toxoflavin analogs has been evaluated against various weed species. The introduction of a pyridyl group has been shown to broaden the herbicidal spectrum.[2] The following table summarizes the herbicidal activity of a 3-pyridyl toxoflavin analog against common paddy and upland weeds.



Weed Species	Common Name	Herbicidal Activity (%) at 1000 g/ha
Echinochloa oryzicola	Paddy Echinochloa	Moderate
Monochoria vaginalis	Monochoria	High
Lindernia dubia	False Pimpernel	High
Echinochloa crus-galli	Barnyardgrass	Moderate
Chenopodium album	Lamb's Quarters	Low
Amaranthus lividus	Purple Amaranth	Low

Data adapted from Ogawa et al., 2021.[2] The specific pyridyl isomer was not detailed, but this provides a general indication of activity.

The following protocol is based on the methodology described by Ogawa et al. (2021) for assessing the herbicidal activity of toxoflavin analogs.[2]

- Plant Cultivation: Weed seeds are sown in plastic pots filled with horticultural soil and cultivated in a greenhouse.
- Compound Application: For post-emergence tests, a solution of **3-Pyridine Toxoflavin** in a suitable solvent (e.g., acetone with a surfactant) is sprayed uniformly onto the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage). For pre-emergence tests, the compound is applied to the soil surface immediately after sowing.
- Evaluation: The herbicidal effect is visually assessed at specified time points (e.g., 7 and 14 days after treatment) by comparing the treated plants with untreated controls. The activity is typically rated on a scale of 0 (no effect) to 100 (complete kill).

KDM4C Inhibition

3-Pyridine Toxoflavin has been identified as a potent inhibitor of KDM4C, with a reported IC₅₀ value of 8 nM.[6] KDM4C is a histone demethylase that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3/me2) and lysine

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36 (H3K36me3/me2). Overexpression of KDM4C is associated with several cancers, where it promotes cell proliferation, tumorigenesis, and metastasis.[8][9]

By inhibiting KDM4C, **3-Pyridine Toxoflavin** prevents the demethylation of H3K9me3, a repressive histone mark. This leads to the epigenetic silencing of KDM4C target genes, many of which are key oncogenes and cell cycle regulators. The inhibition of KDM4C has been shown to impact several critical signaling pathways:

- c-Myc Regulation: KDM4C inhibition leads to the downregulation of the oncoprotein c-Myc, a master regulator of cell proliferation and metabolism.[8][9]
- p53 Activation: Inhibition of KDM4C can lead to the stabilization and activation of the tumor suppressor p53.[8]
- HIF1α/VEGFA Signaling: KDM4C can act as a coactivator for the HIF-1α/VEGF signaling pathway, which is crucial for tumor angiogenesis. Inhibition of KDM4C can disrupt this process.[3]
- AKT Signaling: The PI3K-AKT signaling pathway, which is frequently activated in cancer, can be suppressed by KDM4C inhibition.[9]
- Metabolic Reprogramming: KDM4C inhibition can interfere with cancer cell metabolism, particularly glycolysis, by downregulating key enzymes like LDHA.[9]
- Immune Modulation: KDM4C inhibition has been shown to enhance anti-tumor immunity by increasing the expression of chemokines like CXCL10, which attracts cytotoxic T cells.[10]

A common method to assess KDM4C inhibitory activity is a biochemical assay using a purified recombinant KDM4C enzyme and a specific substrate.

- Assay Components:
 - Recombinant human KDM4C enzyme.
 - Biotinylated histone H3 peptide substrate (e.g., containing trimethylated H3K9).
 - Cofactors: α-ketoglutarate, Fe(II), and ascorbate.



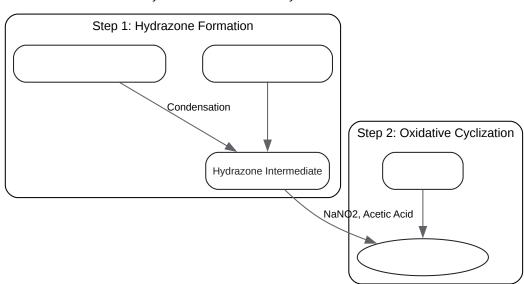
 Detection reagents (e.g., AlphaLISA, TR-FRET, or antibody-based detection of the demethylated product).

• Procedure:

- 1. The KDM4C enzyme is pre-incubated with varying concentrations of **3-Pyridine Toxoflavin** in an assay buffer.
- 2. The demethylation reaction is initiated by the addition of the histone peptide substrate and cofactors.
- 3. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., room temperature or 37°C).
- 4. The reaction is stopped, and the amount of demethylated product is quantified using a suitable detection method.
- 5. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[1]

Visualizations Synthetic Workflow





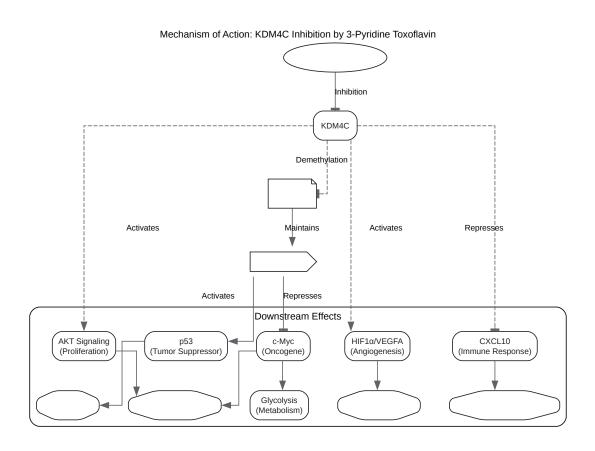
Synthetic Workflow for 3-Pyridine Toxoflavin

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Caption: Synthetic pathway for **3-Pyridine Toxoflavin**.

KDM4C Inhibition Signaling Pathway





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Caption: KDM4C inhibition by **3-Pyridine Toxoflavin** and its downstream effects.



Conclusion

3-Pyridine Toxoflavin is a promising molecule with multifaceted biological activities. Its potent inhibition of KDM4C suggests significant potential as a lead compound for the development of novel anticancer therapeutics. The detailed understanding of its impact on key signaling pathways provides a solid foundation for further preclinical and clinical investigations. Concurrently, its demonstrated herbicidal activity warrants further exploration for its potential application in agriculture as a novel weed management agent. This technical guide serves as a foundational document to aid researchers in these endeavors by consolidating the current knowledge and providing practical experimental frameworks.

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